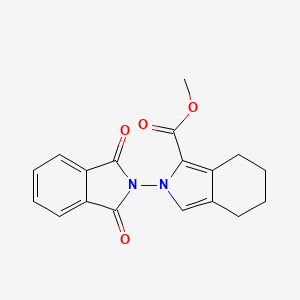
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is a complex organic compound belonging to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
科学的研究の応用
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
- Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
Comparison: Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is unique due to its tetrahydroisoindole ring, which imparts distinct chemical and biological properties compared to other isoindoline derivatives. Its structural complexity and potential for diverse functionalization make it a valuable compound for various applications.
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(23)15-12-7-3-2-6-11(12)10-19(15)20-16(21)13-8-4-5-9-14(13)17(20)22/h4-5,8-10H,2-3,6-7H2,1H3 |
InChIキー |
GDCADIIOMOKCEL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CCCCC2=CN1N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


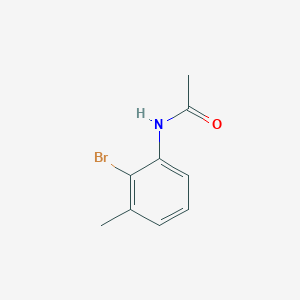
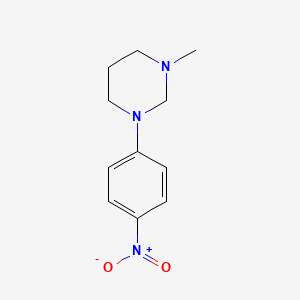
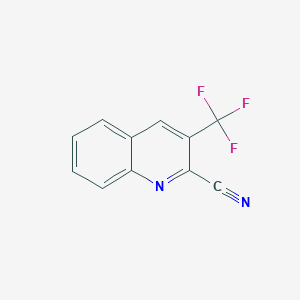
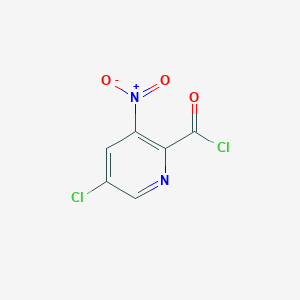
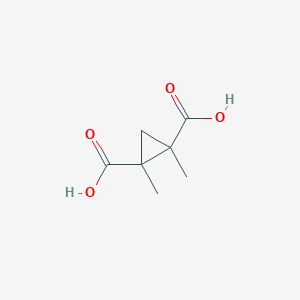
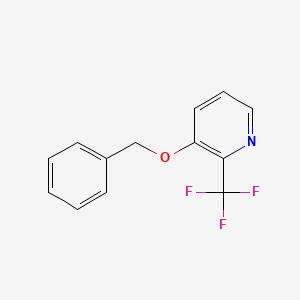
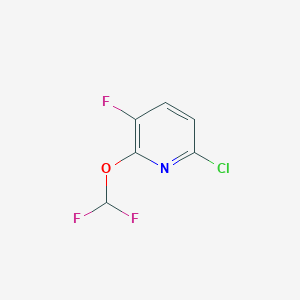

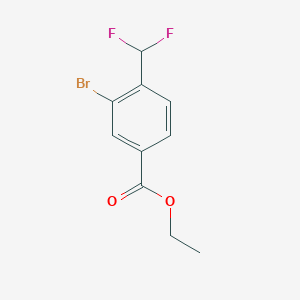

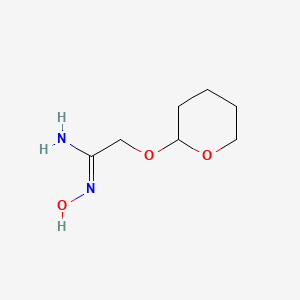
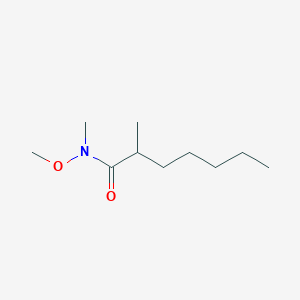
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
